Chemical synthesis and purification of Cefotiam Hydrochloride
Chemical synthesis and purification of Cefotiam Hydrochloride
An In-depth Technical Guide to the Chemical Synthesis and Purification of Cefotiam Hydrochloride
Introduction
Cefotiam is a second and third-generation cephalosporin antibiotic renowned for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2][3] It functions by binding to penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall, thereby inhibiting its crosslinking and leading to cell lysis.[4] Administered intravenously as Cefotiam Hydrochloride, it is clinically used to treat a variety of infections, including pneumonia, bronchitis, urinary tract infections, and sepsis.[5]
The manufacturing of Cefotiam Hydrochloride is a multi-step process that demands sophisticated chemical engineering and rigorous quality control to ensure the production of a high-purity, stable, and safe active pharmaceutical ingredient (API).[2] This guide provides a comprehensive overview of the chemical synthesis and purification processes for Cefotiam Hydrochloride, tailored for researchers, scientists, and drug development professionals. It details the core synthetic pathways, experimental protocols, and purification strategies, supported by quantitative data and process-flow visualizations.
Chemical Synthesis of Cefotiam Hydrochloride
The industrial synthesis of Cefotiam Hydrochloride predominantly starts from 7-aminocephalosporanic acid (7-ACA), which serves as the core structural scaffold for many semi-synthetic cephalosporins.[1][6][7] 7-ACA itself is typically derived from the natural fermentation product, cephalosporin C, through chemical or enzymatic hydrolysis.[6][8] The synthesis proceeds through two main transformations: the introduction of a substituted tetrazolylthiomethyl group at the C-3 position and the acylation of the amino group at the C-7 position.
Core Synthetic Pathway
The synthesis can be summarized in two principal steps:
-
Condensation at C-3: 7-ACA is reacted with 1-(2-dimethylaminoethyl)-1H-tetrazole-5-thiol (DMMT) to form the key intermediate, 7-amino-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly referred to as 7-ACMT.[9][10] This reaction is often catalyzed by a Lewis acid, such as a boron trifluoride complex.[1][7][10]
-
Acylation at C-7: The 7-amino group of the 7-ACMT intermediate is acylated using an activated derivative of 2-(2-aminothiazol-4-yl)acetic acid (ATA), typically the acyl chloride hydrochloride salt (ATC·HCl).[1][9][10] This coupling reaction forms the final Cefotiam molecule.[11][12] The final step involves acidification to precipitate the hydrochloride salt.
Modern industrial processes often employ a "one-pot" synthesis approach, where the 7-ACMT intermediate is not isolated. This method improves equipment efficiency, reduces labor intensity, and can increase the overall product yield while maintaining high quality.[10]
Synthesis Workflow Visualization
The following diagram illustrates the general synthetic route from the key starting materials to Cefotiam Hydrochloride.
Caption: General workflow for the chemical synthesis of Cefotiam Hydrochloride.
Experimental Protocols: Synthesis
The following protocols are synthesized from methodologies described in the patent literature.[9][10]
Protocol 1: Preparation of Acylating Agent (ATC·HCl) [9]
-
Suspend 2-(2-aminothiazol-4-yl)acetic acid (ATA) (0.1 mol) in a mixture of methylene dichloride (60 ml) and acetonitrile (40 ml).
-
Cool the suspension to 0°C and add dimethylformamide (10 ml).
-
Bubble dry hydrogen chloride gas through the stirred mixture for approximately 2.5 hours until saturation.
-
Add a chlorinating agent such as phosphorus oxychloride (0.12 mol) while maintaining the temperature at 0°C.
-
Stir the reaction mixture for 2 hours at 0°C.
-
Filter the resulting crystalline solid, wash with methylene dichloride, and dry under vacuum to yield 2-(2-aminothiazol-4-yl)acetyl chloride hydrochloride (ATC·HCl).
Protocol 2: 'One-Pot' Synthesis of Cefotiam Hydrochloride [10]
-
Charge a reactor with 7-ACA (0.1 mol), DMMT (0.105 mol), and acetonitrile as the solvent.
-
Add a boron trifluoride acetonitrile complex as a catalyst and conduct the condensation reaction.
-
Upon completion of the condensation to form 7-ACMT (monitored by HPLC), add water to the reaction vessel to decompose the excess catalyst.
-
Adjust the pH of the aqueous solution with an alkali (e.g., triethylamine or sodium carbonate) to dissolve the 7-ACMT.
-
Add the previously prepared ATC·HCl (0.115 mol) in batches to the solution to perform the acylation reaction. Maintain the temperature for 1-2 hours.
-
After the reaction is complete, acidify the mixture with concentrated hydrochloric acid.
-
Add an organic solvent (e.g., methylene dichloride) to extract organic impurities. Separate the aqueous layer.[10]
-
To the aqueous layer, add a hydrophilic anti-solvent such as acetone or ethanol (typically 3-6 times the volume of the aqueous layer) to precipitate the crude Cefotiam Hydrochloride.[9][10]
-
Stir the suspension for 2-3 hours to allow for complete crystallization.
-
Filter the solid, wash with the anti-solvent (acetone or ethanol), and dry under vacuum to obtain crude Cefotiam Hydrochloride.
Purification of Cefotiam Hydrochloride
The purification of crude Cefotiam Hydrochloride is critical to remove unreacted starting materials, reaction by-products, polymeric impurities, and residual solvents.[5][14] High-purity Cefotiam Hydrochloride is essential for preparing stable and safe injectable dosage forms. The primary methods for purification are recrystallization, often in combination with activated carbon treatment, and extractive processes.
Purification Strategies
-
Recrystallization: This is the most common method. The crude product is dissolved in a suitable solvent (typically water), and then a poor solvent (an "anti-solvent" like acetone or ethanol) is added to induce crystallization.[5][7] This process effectively removes soluble impurities.
-
Activated Carbon Treatment: Before crystallization, the aqueous solution of Cefotiam Hydrochloride is often treated with activated carbon to decolorize the solution and adsorb pyrogens (fever-inducing substances).[5][7]
-
Extractive Purification: This multi-step method involves dissolving the crude material in water, treating it with an acidic salt, and then washing the aqueous solution with a water-immiscible organic solvent to extract non-polar impurities. The purified aqueous phase is then subjected to crystallization.[15][16]
-
Macroporous Resin Adsorption: For achieving very high purity, methods involving acid-base conversion followed by adsorption on macroporous resins have been developed.[7]
Purification Workflow Visualization
The diagram below outlines a typical industrial purification process for Cefotiam Hydrochloride.
Caption: A standard workflow for the purification of Cefotiam Hydrochloride.
Experimental Protocol: Purification
The following protocol is based on a common recrystallization method.[5][7][16]
-
Dissolve the crude Cefotiam Hydrochloride product in water for injection.
-
Add activated carbon for injection to the solution and stir for a defined period (e.g., 30 minutes) to decolorize and remove pyrogens.
-
Filter the mixture to remove the activated carbon and any other insoluble matter.
-
Transfer the clear filtrate to a crystallization vessel equipped with a stirrer and temperature control.
-
Cool the solution to a specified temperature (e.g., 5-15°C).
-
Slowly add a pre-chilled anti-solvent, such as acetone or absolute ethanol, to the stirred solution to induce crystallization.
-
Continue stirring the resulting slurry at a controlled temperature for 1-2 hours to ensure complete crystal formation.
-
Filter the crystalline product and wash the filter cake with a small amount of the anti-solvent to remove residual mother liquor.
-
Dry the purified Cefotiam Hydrochloride under reduced pressure at a controlled temperature (e.g., below 45°C) until the residual solvent and water content meet pharmacopeial specifications.[17]
Data Presentation and Quality Control
Strict quality control is essential throughout the manufacturing process. The final product must adhere to the specifications outlined in pharmacopeias such as the United States Pharmacopeia (USP).[18]
Quantitative Data Summary
The following tables summarize typical quantitative data reported in process chemistry literature and patents for the synthesis and quality of Cefotiam Hydrochloride.
Table 1: Representative Synthesis Yields and Purity Data
| Reference | Synthesis Method | Yield (%) | HPLC Purity (%) | Moisture (%) | Residual Solvent (%) |
|---|---|---|---|---|---|
| CN101045733B[9][17] | Stepwise Acylation | 83.25 | 99.65 | 5.35 | 0.01 (Acetone) |
| CN101045733B[17] | Stepwise Acylation | 84.5 | 99.2 | 6.1 | 2.5 (Acetone) |
| CN104356146A[10] | 'One-Pot' Acylation | 84.4 | 99.3 | 6.5 | 1.0 (Acetone) |
| CN104356146A[10] | 'One-Pot' Acylation | 86.4 | 99.1 | 6.0 | 1.5 (Acetone) |
| CN104356146A[10] | 'One-Pot' Acylation | 83.3 | 99.1 | 5.0 | 1.3 (Ethanol) |
Table 2: Key Quality Specifications for Cefotiam Hydrochloride (per USP) [18]
| Parameter | Specification | Analytical Method |
|---|---|---|
| Assay | 790–925 µg/mg of cefotiam (anhydrous basis) | HPLC |
| Identification | UV Absorption & HPLC Retention Time Match | UV-Vis, HPLC |
| Crystallinity | Meets requirements | X-ray Diffraction |
| Water Content | Not more than 7.0% | Karl Fischer Titration (Method I) |
| Pyrogen/Bacterial Endotoxins | Meets requirements if for injection | LAL Test / Pyrogen Test |
| Residual Solvents | Meets requirements | Gas Chromatography (GC) |
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique used to determine the purity of Cefotiam Hydrochloride and to quantify any impurities, including related substances and degradation products like Δ³ isomers.[14][18][19]
-
Karl Fischer Titration: This method is the standard for accurately determining the water content in the final product.[18]
-
Gas Chromatography (GC): Used to quantify residual organic solvents from the synthesis and purification steps.
-
Spectroscopic Methods (UV, IR, NMR): Used for structural confirmation and identification.
Conclusion
The chemical synthesis and purification of Cefotiam Hydrochloride are well-established processes that rely on precise control of reaction conditions and rigorous purification protocols. The evolution from stepwise synthesis to more efficient "one-pot" methods demonstrates ongoing process optimization in the pharmaceutical industry.[2][10] The purification stages, particularly recrystallization and activated carbon treatment, are crucial for producing an API that meets the stringent quality and safety standards required for injectable antibiotics. For researchers and professionals in drug development, a thorough understanding of these methodologies is fundamental for process improvement, quality control, and the development of next-generation cephalosporins.
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